![molecular formula C62H117NO18 B1236086 Isoglobotrihexosylceramide](/img/structure/B1236086.png)
Isoglobotrihexosylceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexacosanoylisoglobotriaosyl ceramide is the N-hexacosanoyl derivative of isoglobotriaosyl ceramide. It has a role as an antigen.
Aplicaciones Científicas De Investigación
Stimulation of iNKT Cells : iGb3 is an endogenous antigen that stimulates iNKT cells to release T helper 1 (Th1) and Th2 cytokines. Th1 cytokines are associated with antitumor and antiviral responses, while Th2 cytokines are linked with the amelioration of autoimmune diseases. However, iGb3 is a relatively weak agonist compared to exogenous alpha-galactosylceramide. Research indicates that modifying the ceramide moiety of iGb3 can enhance its stimulatory activity and influence the balance of Th1 and Th2 cytokine release. For instance, HO-iGb3 has been found to be more effective in stimulating iNKT cells at lower concentrations compared to iGb3 (Xia et al., 2007).
Role in Immune Responses : Studies have shown that the NKT cell TCR repertoire can accommodate structural modifications to iGb3, suggesting a broad potential for recognizing variations in iGb3-based glycolipids. This adaptability might be relevant in the discovery of new NKT cell ligands within mammalian glycosphingolipids. iGb3's role in immune responses extends to the recognition of its variants by iNKT cells, indicating a significant role in modulating immune activities (Cameron et al., 2022).
Impact on Human Immunity : It's important to note that the role of iGb3 in human NKT-cell biology is complex. Humans lack iGb3 synthase, a key enzyme for iGb3 synthesis, which has led to conflicting reports regarding iGb3-dependent human iNKT-cell activation. Additionally, the structure of the CD1d protein in humans is different from that in mice, affecting the antigenicity of iGb3 and its interaction with human NKT cells (Sanderson et al., 2013).
Synthesis and Modification : Research has also focused on the synthesis of iGb3 and its analogues, looking at how changes to the lipid tail or terminal sugar residue can influence iNKT cell activity. Efficient and divergent synthetic routes have been developed to access iGb3 analogues for further exploration of structure-activity relationships (Cheng et al., 2014).
Potential Applications in Xenotransplantation : The absence of iGb3 in certain genetically modified pigs (specifically, α1,3galactosyltransferase knock-out pigs) has implications for xenotransplantation, as iGb3 represents a form of the Galα(1,3)Gal xenoepitope. Understanding the role and presence of iGb3 in different species can aid in the development of more compatible xenotransplantation methods (Puga Yung et al., 2012).
Propiedades
Nombre del producto |
Isoglobotrihexosylceramide |
---|---|
Fórmula molecular |
C62H117NO18 |
Peso molecular |
1164.6 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexacosanamide |
InChI |
InChI=1S/C62H117NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-50(68)63-45(46(67)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2)44-76-60-56(74)54(72)58(49(43-66)79-60)80-62-57(75)59(52(70)48(42-65)78-62)81-61-55(73)53(71)51(69)47(41-64)77-61/h37,39,45-49,51-62,64-67,69-75H,3-36,38,40-44H2,1-2H3,(H,63,68)/b39-37+/t45-,46+,47+,48+,49+,51-,52-,53-,54+,55+,56+,57+,58+,59-,60+,61+,62-/m0/s1 |
Clave InChI |
JMENXJYBCQFIRK-KRJDXUSZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Sinónimos |
iGb3 ceramide isoglobotrihexosylceramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.